molecular formula C11H17ClNO3P B13996881 Diethyl N-(3-chloro-4-methylphenyl)phosphoramidate CAS No. 92017-23-7

Diethyl N-(3-chloro-4-methylphenyl)phosphoramidate

Cat. No.: B13996881
CAS No.: 92017-23-7
M. Wt: 277.68 g/mol
InChI Key: XYPGQFRGBYZWIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-chloro-N-diethoxyphosphoryl-4-methyl-aniline is an organic compound that belongs to the class of anilines It is characterized by the presence of a chloro group, a diethoxyphosphoryl group, and a methyl group attached to the aniline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-diethoxyphosphoryl-4-methyl-aniline typically involves the reaction of 4-methyl-aniline with diethyl phosphorochloridate in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme is as follows:

4-methyl-aniline+diethyl phosphorochloridate3-chloro-N-diethoxyphosphoryl-4-methyl-aniline\text{4-methyl-aniline} + \text{diethyl phosphorochloridate} \rightarrow \text{3-chloro-N-diethoxyphosphoryl-4-methyl-aniline} 4-methyl-aniline+diethyl phosphorochloridate→3-chloro-N-diethoxyphosphoryl-4-methyl-aniline

Industrial Production Methods

In an industrial setting, the production of 3-chloro-N-diethoxyphosphoryl-4-methyl-aniline may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-diethoxyphosphoryl-4-methyl-aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro or nitroso derivatives.

    Reduction: Reduction reactions can convert the compound to its amine derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce various substituted anilines.

Scientific Research Applications

3-chloro-N-diethoxyphosphoryl-4-methyl-aniline has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-chloro-N-diethoxyphosphoryl-4-methyl-aniline involves its interaction with specific molecular targets. The diethoxyphosphoryl group can interact with enzymes or receptors, modulating their activity. The chloro and methyl groups may influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    3-chloro-4-methyl-aniline: Lacks the diethoxyphosphoryl group, resulting in different chemical properties and reactivity.

    N-diethoxyphosphoryl-4-methyl-aniline: Lacks the chloro group, affecting its substitution reactions.

Uniqueness

This article provides a comprehensive overview of 3-chloro-N-diethoxyphosphoryl-4-methyl-aniline, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

92017-23-7

Molecular Formula

C11H17ClNO3P

Molecular Weight

277.68 g/mol

IUPAC Name

3-chloro-N-diethoxyphosphoryl-4-methylaniline

InChI

InChI=1S/C11H17ClNO3P/c1-4-15-17(14,16-5-2)13-10-7-6-9(3)11(12)8-10/h6-8H,4-5H2,1-3H3,(H,13,14)

InChI Key

XYPGQFRGBYZWIT-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(NC1=CC(=C(C=C1)C)Cl)OCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.